7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of both bromine and iodine substituents on its pyrazolo[1,5-a]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of approximately 323.92 g/mol.
The compound can be synthesized through various chemical methods, particularly those involving halogenation reactions on pyrazolo[1,5-a]pyrimidine derivatives. It is cataloged under the CAS number 1109284-33-4, which facilitates its identification in chemical databases and literature.
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine falls under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. These compounds are classified as heterocycles due to their incorporation of nitrogen atoms within the ring structure.
The synthesis of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and the use of base to facilitate nucleophilic substitutions. For example, reactions may be conducted at elevated temperatures (e.g., 110 °C) to increase yields and reaction rates.
The molecular structure of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine features a fused bicyclic system with both a pyrazole and pyrimidine ring. The positions of the bromine and iodine substituents are critical for its chemical reactivity and biological activity.
Key structural data includes:
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
These reactions often require specific bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) to facilitate the transformations while minimizing side reactions.
The mechanism of action for compounds like 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine is often linked to their interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that structural modifications at specific positions can significantly alter binding affinity and efficacy at these targets .
Relevant data includes:
These properties are crucial for determining suitable conditions for storage and handling in laboratory settings.
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine has potential applications in:
This compound exemplifies the importance of heterocycles in medicinal chemistry and their role in developing new pharmacological agents.
The synthesis of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine has been revolutionized by one-pot methodologies that integrate cyclization and halogenation. Singh et al. (2023) developed a three-component reaction using 5-aminopyrazoles, enaminones (or chalcones), and sodium halides (NaI/NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant. This cascade process proceeds through:
Table 1: Comparison of One-Pot vs. Sequential Synthesis
Method | Steps | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
One-Pot (NaI/K₂S₂O₈) | 1 | 63–96 | 2–4 h | Atom economy, reduced purification |
Sequential Halogenation | 3–5 | 35–50 | 8–12 h | Independent C-7/C-3 control |
The NaX-K₂S₂O₈ (X = I, Br) system enables simultaneous bromination and iodination by generating electrophilic halogens in situ. Key mechanistic insights:
Table 2: Solvent Optimization for Oxidative Halogenation
Halogen Source | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
NaI | H₂O | 80 | 63–96 | <5% |
NaBr | DMF | 100 | 57–72 | 8–12% |
NaCl | DMF | 120 | 20–35 | 15–30% |
C-3 iodination exploits the inherent nucleophilicity of the pyrazolo[1,5-a]pyrimidine core. Liebscher et al. demonstrated that N-iodosuccinimide (NIS) in acetic acid selectively iodinates C-3 at 25–60°C [4]. Factors governing regioselectivity:
Table 3: Positional Reactivity in Electrophilic Substitution
Position | Fukui Function (f⁻) | Effect of 7-Br Substituent | Preferred Electrophile |
---|---|---|---|
C-3 | 0.081 | No direct effect | NIS, I₂ |
C-5 | 0.045 | Reduced nucleophilicity | Weak or no reaction |
C-6 | 0.012 | Deactivated | Non-reactive |
Enaminones serve as critical 1,3-biselectrophiles for constructing the pyrimidine ring. Their utility stems from:
Figure: Enaminone Cyclocondensation Mechanism
Step 1: 5-Aminopyrazole + Enaminone → Michael Adduct | | -H₂O ↓ Step 2: Cyclized Intermediate → Aromatization | | + K₂S₂O₈/NaI ↓ 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Portilla’s studies show microwave-assisted cyclocondensation (100°C, 30 min) improves yields by 15–20% compared to reflux [7].
Scalability requires balancing efficiency, cost, and environmental impact:
Table 4: Key Performance Indicators for Scalable Production
Parameter | Optimized Condition | Effect on Yield | Environmental Impact |
---|---|---|---|
K₂S₂O₈ Equivalents | 1.2 eq. | Maintained ≥85% | Reduces sulfate waste |
Solvent Recycling | EtOH/H₂O (3 cycles) | Drop <3% | PMI reduced by 50% |
Temperature Control | 80 ± 2°C (iodination) | Prevents byproducts | Energy-efficient |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7